molecular formula C7H2BrClFNO2S B1405099 3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride CAS No. 1805132-57-3

3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride

Cat. No.: B1405099
CAS No.: 1805132-57-3
M. Wt: 298.52 g/mol
InChI Key: XKAVAOGDJCYWKU-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a versatile synthetic intermediate used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of multiple functional groups, including bromine, cyano, fluorine, and sulfonyl chloride.

Properties

IUPAC Name

3-bromo-5-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-1-4(3-11)2-6(7(5)10)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAVAOGDJCYWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-5-cyano-2-fluorobenzene. This can be achieved through the reaction of the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (Et3N) to neutralize the hydrogen chloride (HCl) byproduct.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Amines: Formed from the reduction of the cyano group.

Scientific Research Applications

3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: In the development of advanced materials with specific properties.

    Chemical Biology: For the modification of biomolecules and the study of biological pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles due to the presence of multiple functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, while the bromine and fluorine atoms can undergo substitution and oxidation reactions, respectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-cyano-5-fluorobenzenesulfonyl chloride
  • 2-Bromo-4-fluorobenzenesulfonyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-3-fluorobenzenesulfonyl chloride

Uniqueness

3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both cyano and sulfonyl chloride groups makes it a valuable intermediate for the synthesis of a wide range of chemical compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride
Reactant of Route 2
3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride

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